1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide

Description

Contextual Significance within Heterocyclic Phosphorus Chemistry

Heterocyclic compounds incorporating a phosphorus atom have garnered considerable interest across various scientific disciplines, including materials science and synthetic chemistry. inl.govbohrium.com These compounds, particularly those with a five-membered ring structure like the dioxaphospholanes, are recognized for their unique reactivity and potential as building blocks for more complex molecules. bohrium.com The chemistry of phospholanes has been a subject of study for its utility as intermediate and readily available monomeric substances with functional groups. omicsonline.org

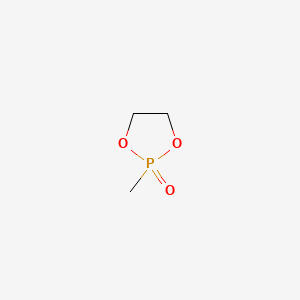

1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide, with the chemical formula C₃H₇O₃P, is a specific example of a cyclic phosphate (B84403) ester. nih.gov Its structure features a five-membered ring containing two oxygen atoms and a phosphorus atom, with a methyl group and an exocyclic oxygen atom double-bonded to the phosphorus. This arrangement imparts distinct chemical characteristics and reactivity to the molecule. The study of such compounds is crucial for understanding reaction mechanisms, developing novel synthetic routes, and exploring their potential in various applications.

Overview of Scholarly Research Trajectories for Cyclic Phospholane (B1222863) Oxides

Research into cyclic phospholane oxides has followed several key trajectories, driven by their interesting chemical properties and potential applications. A significant area of investigation has been their synthesis and reactivity. For instance, the synthesis of related 2-chloro-1,3,2-dioxaphospholane (B43518) is a common precursor for various derivatives. omicsonline.org The reactivity of the phospholane ring, particularly its susceptibility to ring-opening reactions, has been a central theme in its synthetic utility.

Furthermore, scholarly work has increasingly focused on the application of cyclic phospholane oxides in material science. One prominent research avenue is their use as flame retardants for polymers. researchgate.netbohrium.com The mechanism often involves the phosphorus compound acting in either the gas phase, by interrupting the combustion cycle, or in the condensed phase, by promoting the formation of a protective char layer. nih.gov Another significant research trajectory is their application as electrolyte additives in lithium-ion batteries. researchgate.net In this context, these compounds are investigated for their ability to form a stable solid electrolyte interphase (SEI) on the electrode surfaces, thereby enhancing battery performance and safety. researchgate.netresearchgate.net Computational and experimental studies often focus on understanding the structure-property relationships that govern their effectiveness in these applications. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its related compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₇O₃P | nih.gov |

| Molecular Weight | 122.06 g/mol | nih.gov |

| CAS Number | 1831-25-0 | nih.gov |

| IUPAC Name | 2-methyl-1,3,2λ⁵-dioxaphospholane 2-oxide | nih.gov |

| SMILES | CP1(=O)OCCO1 | nih.gov |

| InChIKey | UXANWQXYIARNOV-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3,2λ5-dioxaphospholane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O3P/c1-7(4)5-2-3-6-7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXANWQXYIARNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP1(=O)OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504477 | |

| Record name | 2-Methyl-1,3,2lambda~5~-dioxaphospholan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1831-25-0 | |

| Record name | 2-Methyl-1,3,2lambda~5~-dioxaphospholan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3,2 Dioxaphospholane, 2 Methyl , 2 Oxide and Its Structural Analogs

Cyclic Phospholane (B1222863) Ring Formation Strategies

The construction of the five-membered dioxaphospholane ring is a critical step in the synthesis of the target compound and its analogs. Key strategies involve the reaction of phosphorus-containing electrophiles with 1,2-diols, transesterification, and oxidation of trivalent phosphorus precursors.

Synthesis via Phosphorus Chlorides and Diol Intermediates

A primary and widely employed method for forming the 1,3,2-dioxaphospholane ring system involves the condensation reaction between a diol, such as ethylene (B1197577) glycol, and a phosphorus chloride compound. beilstein-journals.org The reactivity of phosphorus chlorides makes them excellent precursors for this cyclization. For the synthesis of the parent 2-chloro-1,3,2-dioxaphospholane (B43518), phosphorus trichloride (B1173362) is reacted with ethylene glycol, often in the presence of a base like pyridine (B92270) to act as a scavenger for the hydrochloric acid byproduct. beilstein-journals.org

To synthesize the target compound, 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide, the logical starting material is methylphosphonic dichloride (CH₃P(O)Cl₂). wikipedia.org This compound reacts with diols in a similar manner to phosphorus trichloride or phosphorus oxychloride. The reaction with ethylene glycol, typically in the presence of an acid scavenger, directly yields the desired five-membered ring with the methyl group and the phosphoryl oxygen already in place. google.com

Similarly, other structural analogs can be synthesized using this approach. For instance, reacting polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a pyridine-diethyl ether system affords 2-polyfluoroalkoxy-1,3,2-dioxaphospholane oxides. researchgate.net

Table 1: Synthesis of Dioxaphospholane Rings with Phosphorus Chlorides

| Phosphorus Precursor | Diol | Product | Typical Conditions |

|---|---|---|---|

| Phosphorus trichloride (PCl₃) | Ethylene glycol | 2-Chloro-1,3,2-dioxaphospholane | Anhydrous ether, Pyridine, -17°C to room temp. beilstein-journals.org |

| Methylphosphonic dichloride (CH₃P(O)Cl₂) | Ethylene glycol | This compound | Organic solvent, Tertiary amine (acid scavenger). google.com |

| Polyfluoroalkyl dichlorophosphates | 1,2-Alkanediols | 2-Polyfluoroalkoxy-1,3,2-dioxaphospholane oxides | Pyridine-diethyl ether system. researchgate.net |

Transesterification Processes Involving Phosphites

Transesterification is another effective strategy for the formation of cyclic phosphites, which can be precursors to the desired 2-oxide compounds. This method typically involves the reaction of a diol with a dialkyl phosphite (B83602), such as diethyl phosphite. noaa.gov The process is often carried out in two steps: first, the formation of a cyclic phosphite (a P(III) compound), followed by a subsequent reaction to functionalize the phosphorus center. noaa.gov For example, a diol can be reacted with diethyl phosphite to yield a 2-hydro-1,3,2-dioxaphospholane, which can then be further modified. noaa.gov While widely used for various esters, the application of transesterification with heterogeneous catalysts like metal oxides is also a significant area of research. biosynth.com

Oxidative Routes from Cyclic Phosphites

Many synthetic pathways first construct a trivalent cyclic phosphite, which is subsequently oxidized to the pentavalent phosphate (B84403) or phosphonate (B1237965) oxide. This approach is particularly useful for creating analogs with various substituents. The intermediate, 2-chloro-1,3,2-dioxaphospholane, can be oxidized to 2-chloro-1,3,2-dioxaphospholane 2-oxide. sigmaaldrich.com This oxidation can be achieved using various oxidizing agents, including molecular oxygen or ozone. rsc.orggoogle.com The resulting 2-chloro-2-oxo-1,3,2-dioxaphospholane is a key intermediate for introducing other functional groups via nucleophilic substitution. sigmaaldrich.com A similar strategy could be applied where 2-methyl-1,3,2-dioxaphospholane is oxidized to the target this compound.

Development of Continuous Flow Synthetic Platforms

Modern synthetic chemistry increasingly utilizes continuous-flow systems to improve reaction efficiency, safety, and scalability. researchgate.net This technology is particularly advantageous for handling hazardous reagents and controlling highly exothermic reactions. guidechem.com The synthesis of cyclic phosphate monomers has been successfully adapted to modular flow chemistry platforms. rsc.org

A continuous flow process for the synthesis of 2-chloro-1,3,2-dioxaphospholane 2-oxide has been developed and optimized. rsc.org This system involves the upstream preparation of 2-chloro-1,3,2-dioxaphospholane followed by its immediate oxidation in a second module. rsc.org Researchers optimized parameters such as temperature, oxygen flow rate, and reactor design to maximize selectivity and conversion. rsc.org For instance, switching from a larger diameter tubing to a smaller one for the oxidation reactor and using an arrowhead-type mixer significantly improved the reaction's selectivity at higher temperatures while reducing the residence time. rsc.org

Table 2: Optimization of Continuous Flow Synthesis for 2-chloro-1,3,2-dioxaphospholane 2-oxide

| Entry | Reactor Tubing | Temperature (°C) | O₂ Equivalents | Residence Time | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| 1 | 1/8" OD | Room Temp. | 2.0 | 1 min 55 s | 6 | 12 |

| 2 | 1/8" OD | 40 | 1.6 | 2 min 11 s | 25 | 57 |

| 3 | 1/8" OD | 50 | 1.6 | 2 min 7 s | >99 | 18 |

| 4 | 1/16" OD | 65 | 4.0 | 21 s | >99 | 59 |

Data adapted from a study on the continuous flow synthesis of cyclic phosphate monomers. rsc.org

Functionalization at the Phosphorus Center (e.g., Methyl, Alkoxy, Halogen Substitutions)

Introducing specific functional groups, such as methyl or alkoxy moieties, at the phosphorus center is crucial for creating the target compound and its diverse analogs. This can be achieved either by starting with a pre-functionalized phosphorus precursor or by modifying a reactive cyclic intermediate.

Alkylation and Alkoxylation Approaches

As discussed previously (Section 2.1.1), the most direct route to this compound is to use a methylated precursor like methylphosphonic dichloride. wikipedia.org

However, a common strategy for producing a wide range of analogs is through the functionalization of a reactive intermediate, namely 2-chloro-1,3,2-dioxaphospholane 2-oxide. sigmaaldrich.com This compound serves as an excellent electrophile. Alkoxylation is readily achieved by reacting it with an alcohol in the presence of a base. For example, the synthesis of 2-ethoxy-1,3,2-dioxaphospholane 2-oxide is accomplished by the esterification of the 2-chloro analog with ethanol (B145695). rsc.org This method allows for the introduction of a variety of alkoxy groups onto the dioxaphospholane ring.

While direct alkylation on the phosphorus of a pre-formed ring is another theoretical possibility, reactions with powerful nucleophiles like Grignard reagents have been shown to cause regioselective ring-opening of the dioxaphospholane system rather than simple substitution at the phosphorus center. beilstein-journals.orgresearchgate.net This highlights that the preferred method for creating P-C bonds in these specific cyclic systems is often to incorporate the carbon-linked group before the cyclization step.

Halogenation for Precursor Synthesis (e.g., 2-Chloro-1,3,2-dioxaphospholane 2-oxide)

The synthesis of the pivotal precursor, 2-chloro-1,3,2-dioxaphospholane 2-oxide, is a well-established process that typically involves a two-step approach: the formation of a trivalent phosphorus intermediate, 2-chloro-1,3,2-dioxaphospholane, followed by its oxidation. google.comsigmaaldrich.comchemicalbook.com This halogenated precursor is a critical building block for introducing the dioxaphospholane oxide moiety into a variety of molecules. rsc.org

One common synthetic route involves the reaction of ethylene glycol with phosphorus trichloride. omicsonline.orgomicsonline.org This reaction is often conducted in an anhydrous solvent like diethyl ether or dichloromethane (B109758) and in the presence of a base such as pyridine or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. google.comomicsonline.orgomicsonline.org The reaction temperature is carefully controlled, often at reduced temperatures (e.g., -17 °C to 5 °C), to manage the reactivity of phosphorus trichloride. google.comomicsonline.orgomicsonline.org The intermediate, 2-chloro-1,3,2-dioxaphospholane, is then isolated, often by filtration of the hydrochloride salt followed by distillation. omicsonline.orgomicsonline.org

The subsequent step is the oxidation of the trivalent 2-chloro-1,3,2-dioxaphospholane to the pentavalent 2-chloro-1,3,2-dioxaphospholane 2-oxide. This is frequently achieved by reacting the intermediate with molecular oxygen. google.comsigmaaldrich.comchemicalbook.com An alternative approach utilizes phosphorus oxychloride directly with ethylene glycol, though this can sometimes lead to side reactions where the product reacts further with the phosphorus oxychloride. google.comchemicalbook.com

The table below outlines a representative synthesis for the precursor 2-chloro-1,3,2-dioxaphospholane 2-oxide.

Table 1. Synthetic Parameters for 2-Chloro-1,3,2-dioxaphospholane 2-oxide

| Step | Reactants | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 1. Cyclization | Ethylene glycol, Phosphorus trichloride, Pyridine | Anhydrous diethyl ether | -17 °C to -16 °C, stirring | 2-chloro-1,3,2-dioxaphospholane |

| 2. Oxidation | 2-chloro-1,3,2-dioxaphospholane, Oxygen | Dichloromethane | 5 °C | 2-chloro-1,3,2-dioxaphospholane 2-oxide |

Stereospecific halogenation reactions have also been employed for related six-membered ring systems (dioxaphosphorinans). For instance, diastereomerically pure cis- and trans-2-chloro-2-oxo-4-methyl-1,3,2-dioxaphosphorinans can be obtained by reacting the corresponding 2-methoxy or 2-hydrogen-2-oxo precursors with chlorine or sulphuryl chloride, with the reaction proceeding with retention of configuration at the phosphorus atom. researchgate.net

Reactivity and Mechanistic Transformations of 1,3,2 Dioxaphospholane, 2 Methyl , 2 Oxide Analogs

Ring-Opening Reactions and Associated Pathways

The five-membered ring of dioxaphospholane analogs is prone to cleavage under various conditions, proceeding through several mechanistic pathways. These reactions are of significant interest, particularly in the field of polymer chemistry, where cyclic esters are used in ring-opening polymerization (ROP) to create biodegradable polymers. nih.govresearchgate.net

Nucleophilic attack is a primary driver for the ring-opening of these cyclic phosphate (B84403) esters. thieme-connect.dekhanacademy.org The reaction of 2-alkoxy-1,3,2-dioxaphospholane 2-oxide with different nucleophiles demonstrates that these five-membered ring phosphate triesters behave as ambident electrophiles. researchgate.net Hard and bulky nucleophiles tend to attack the phosphorus atom, while softer nucleophiles attack the ring carbon. researchgate.net For instance, Grignard reagents, such as phenyl-, alkyl-, ethynyl-, and allyl-magnesium halides, react with 2-ethoxy-1,3,2-dioxaphospholane 2-oxide, resulting in ring opening through nucleophilic attack of a carbon atom on the phosphorus atom to yield the corresponding phosphonates. researchgate.net

The mechanism of ring-opening polymerization can be intricate, often involving coordination of the phosphate oxygen to a metal catalyst, followed by nucleophilic attack and subsequent ring cleavage. nih.gov Organocatalysis, for example using tertiary amines, has also been effectively employed to induce the ROP of analogs like 2-methoxy-1,3,2-dioxaphospholane (B12005156) 2-oxide, leading to high molecular weight linear polymers. researchgate.netresearchgate.netacs.org The initiation and propagation steps in such polymerizations have been studied, proposing ionic mechanisms. researchgate.net

The reactivity of these five-membered cyclic systems is notably enhanced compared to their acyclic or six-membered ring counterparts. researchgate.net For example, treatment of 2-ethoxy-1,3,2-dioxaphospholane 2-oxide with sodium borohydride (B1222165) leads to the formation of ethyl 2-hydroxyethyl phosphite (B83602), a reaction not observed with acyclic triethyl phosphate or the analogous six-membered 2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide under the same conditions. researchgate.net This enhanced reactivity is attributed to the relief of ring strain upon forming a pentacoordinate intermediate. frontiersin.org

Table 1: Nucleophilic Ring-Opening Reactions of 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide

| Nucleophile | Product Type | Site of Attack | Reference |

| Grignard Reagents (e.g., PhMgBr) | Phosphonates | Phosphorus | researchgate.net |

| Sodium Borohydride | Phosphite | Phosphorus | researchgate.net |

| Tertiary Amines (in ROP) | Poly(phosphoester) | Phosphorus | researchgate.netacs.org |

Esterification and Transesterification Processes

Esterification and transesterification are fundamental processes for modifying phosphate esters. organic-chemistry.org In the context of cyclic analogs of 1,3,2-dioxaphospholane, 2-methyl-, 2-oxide, transesterification provides a pathway to synthesize various other cyclic and acyclic phosphate esters. cdnsciencepub.comcdnsciencepub.com

The transesterification of phosphites with diols, such as 1,2- and 1,3-glycols, is a common method for synthesizing five- and six-membered cyclic phosphorous acid esters. cdnsciencepub.comcdnsciencepub.com For instance, diethyl hydrogen phosphite can be transesterified to yield cyclic hydrogen phosphites. cdnsciencepub.com Similarly, a two-step procedure involving transesterification between a diol and diethyl phosphite, followed by a palladium-catalyzed coupling, can produce 2-oxo-2-vinyl 1,3,2-dioxaphospholanes. researchgate.net

Catalysis is often employed to facilitate these reactions. While traditional methods might use acid or base catalysts, recent advancements have explored more atom-efficient approaches. nih.gov For example, the catalytic transesterification of enol phosphates, such as dimethyl isopropenyl phosphate, with alcohols can proceed at room temperature in the presence of a catalytic amount of base, generating only acetone (B3395972) as a by-product. nih.gov Such processes may be carried out by heating the reactants, typically in the range of 60 to 140°C, until the desired degree of reaction is achieved. google.com It is also possible to achieve partial transesterification by controlling the reaction time or the amount of alcohol used. google.com

Table 2: Examples of Transesterification Reactions for Cyclic Phosphorus Esters

| Starting Material | Reagent | Catalyst/Conditions | Product Type | Reference |

| Diethyl hydrogen phosphite | 1,2- or 1,3-glycols | Heat | Cyclic hydrogen phosphites | cdnsciencepub.comcdnsciencepub.com |

| Diethyl phosphite | Diol | Two steps: 1. Transesterification 2. Pd-catalyzed coupling | 2-Oxo-2-vinyl 1,3,2-dioxaphospholanes | researchgate.net |

| Triaryl phosphate | Aliphatic alcohol | Base catalyst (pKa < 11), 60-140°C | Mixed alkyl/aryl phosphate esters | google.com |

| Dimethyl isopropenyl phosphate | Alcohols | Catalytic base (e.g., DBU) | Alkyl phosphates | nih.gov |

Nucleophilic Transformations of Cyclic Phosphate Triesters

Nucleophilic substitution at the tetracoordinate phosphorus center is a key reaction for phosphate esters. thieme-connect.dersc.org These transformations can proceed via two main processes: attack at the phosphorus atom (O-P cleavage) or attack at a carbon substituent (O-C cleavage). thieme-connect.de For cyclic phosphate triesters like the analogs of this compound, the mechanism is heavily influenced by the structure of the phosphate, the nature of the nucleophile, and the reaction conditions. thieme-connect.de

The five-membered ring structure can stabilize a trigonal bipyramidal intermediate, making an addition-elimination mechanism more favorable than for acyclic counterparts. thieme-connect.de The stereochemical outcome of these reactions is complex; nucleophilic displacement can occur with either inversion or retention of configuration at the phosphorus atom, depending on the mechanism. nih.gov For example, reactions of diastereomeric cyclic 2-halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones with nucleophiles like hydroxide, methoxide, or dimethylamine (B145610) proceed with inversion of configuration, suggesting an SN2-like mechanism at the phosphorus center. nih.gov

The reactivity of these esters is sensitive to both the nucleophile and the leaving group. rsc.org Studies show that 5-membered ring phosphate triesters can act as ambident electrophiles. researchgate.net The choice between nucleophilic attack at the phosphorus versus an endocyclic carbon can be controlled, with some reactions achieving clean C-O bond cleavage instead of the more common P-O bond cleavage. researchgate.net

Table 3: Mechanistic Pathways for Nucleophilic Attack on Phosphate Esters

| Mechanism | Description | Intermediate/Transition State | Stereochemical Outcome | Reference |

| Addition-Elimination [AN + DN] | Stepwise process involving a pentacoordinate intermediate. Favored in 5-membered rings. | Trigonal bipyramidal intermediate | Variable (depends on intermediate lifetime) | frontiersin.orgthieme-connect.de |

| Concerted [ANDN] (SN2-like) | Single-step process with simultaneous bond formation and breakage. | Trigonal bipyramidal transition state | Inversion of configuration | frontiersin.orgthieme-connect.denih.gov |

| Dissociative [DN + AN] | Stepwise process involving a metaphosphate intermediate. | Metaphosphate intermediate | Not specified | frontiersin.org |

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-phosphorus bonds. researchgate.netlibretexts.orgmdpi.com Allylic phosphates, in particular, serve as effective electrophiles in these transformations. researchgate.net The general mechanism for these couplings involves an oxidative addition of a palladium(0) complex to the substrate, followed by transmetalation with an organometallic nucleophile, and concluding with reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Analogs of this compound can be functionalized using these methods. For example, cyclic phosphites obtained from the transesterification of diols can undergo palladium-catalyzed coupling with vinyl bromide to create cyclic vinyl phosphonates. researchgate.net A variety of palladium catalysts, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, are commonly used, often in combination with phosphine (B1218219) ligands. libretexts.org

These coupling reactions are valued for their wide functional group tolerance and ability to proceed under mild conditions. researchgate.netvu.nl They have been used to couple aryl or vinyl halides with various organometallic reagents. libretexts.org Recent developments have also focused on C-H activation/functionalization, which offers a more atom-economical approach by avoiding the need for pre-functionalized substrates. mdpi.com Palladium-catalyzed reactions of H-phosphonates with aryl halides represent a key method for C-P bond formation. researchgate.net

Table 4: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction Type | Substrate | Nucleophile/Coupling Partner | Catalyst System (Example) | Product Type | Reference |

| Suzuki-Miyaura Coupling | Allylic Phosphate | Organoboron compound | Pd(PPh₃)₄ / Base | Allylated arene/alkene | researchgate.netlibretexts.org |

| C-P Coupling | Cyclic Phosphite | Vinyl Bromide | Palladium catalyst | Cyclic vinyl phosphonate (B1237965) | researchgate.net |

| Heck-Type Reaction | Cyclic 1,3-Diene Ester | Aryl Iodide | Pd(OAc)₂ / Phosphine Ligand | Arylated 1,4-diene | acs.org |

| C-P Coupling | H-Phosphonate | Aryl Halide | Pd(PPh₃)₄ / Base | Aryl phosphonate | researchgate.net |

Stereochemical Investigations of 1,3,2 Dioxaphospholane, 2 Methyl , 2 Oxide Derivatives

Conformation Analysis of Dioxaphospholane Ring Systems

The five-membered 1,3,2-dioxaphospholane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most commonly described conformations are the envelope (E) and twist (T) forms. In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two atoms are displaced on opposite sides of the plane formed by the other three.

For 2-substituted-2-oxo-1,3,2-dioxaphospholanes, the orientation of the exocyclic substituent at the phosphorus atom (in this case, the methyl group and the oxygen of the P=O bond) relative to the ring further defines the conformational landscape. The substituent can be in a pseudo-axial or pseudo-equatorial position. The conformational preference is influenced by a combination of steric and electronic effects, including gauche interactions and the anomeric effect.

In a study on a related compound, 4,4,5,5-tetramethyl-1,3,2λ⁵-dioxaphospholan-2-one, the five-membered ring was found to exist in an envelope conformation, with one of the ring carbon atoms at the flap position. researchgate.net The coordination geometry around the phosphorus atom is a distorted tetrahedron. researchgate.net While this provides insight into a substituted derivative, the conformational equilibrium of the parent 2-methyl-2-oxo-1,3,2-dioxaphospholane is a delicate balance of these non-covalent interactions. Quantum chemical calculations on related 1,3,2-dioxaphospholan-2-yl 2,2,2-trifluoroacetate have shown a preference for an axial conformer. researchgate.net

Table 1: Conformational Descriptors of the Dioxaphospholane Ring

| Conformation | Description |

| Envelope (E) | One atom is out of the plane of the other four atoms. |

| Twist (T) | Two atoms are on opposite sides of the plane formed by the other three atoms. |

Diastereoselectivity in Reactions Involving the Stereogenic Phosphorus Center

The phosphorus atom in 1,3,2-dioxaphospholane, 2-methyl-, 2-oxide is a stereogenic center, and reactions involving this center can proceed with varying degrees of diastereoselectivity. Nucleophilic substitution at the tetracoordinate phosphorus atom is a key reaction class where the stereochemical outcome is of paramount importance. These reactions generally proceed through a pentacoordinate trigonal bipyramidal (TBP) intermediate or transition state.

The stereochemical course of these substitutions (retention or inversion of configuration) is governed by the nature of the entering and leaving groups, the reaction conditions, and the inherent structural biases of the cyclic system. For instance, in studies on the analogous 2-halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones, nucleophilic displacement reactions were found to occur with both inversion and retention of configuration at the phosphorus center, depending on the specific reactants and conditions. nih.gov

While direct studies on the diastereoselectivity of reactions specifically at the phosphorus center of 2-methyl-2-oxo-1,3,2-dioxaphospholane are not extensively detailed in the provided search results, the principles observed in related systems are applicable. The rigid conformation of the five-membered ring can influence the trajectory of the incoming nucleophile and the departure of the leaving group, thereby directing the stereochemical outcome of the reaction.

Configurational Assignments in 2-Substituted 1,3,2-Dioxaphosphorinane (B14751949) Analogs (Comparative Studies)

Comparative studies with the six-membered 1,3,2-dioxaphosphorinane ring system provide valuable insights into the stereochemical behavior of their five-membered counterparts. The 1,3,2-dioxaphosphorinane ring typically adopts a chair conformation, which is generally more conformationally defined than the envelope or twist forms of the dioxaphospholane ring.

In 2-substituted-2-oxo-1,3,2-dioxaphosphorinanes, the substituent at the phosphorus can be either axial or equatorial. The conformational preference is a balance between steric hindrance and stereoelectronic effects, such as the anomeric effect. For example, in diastereomeric 5-tert-butyl-4-methyl-2-phenoxy-2-oxo-1,3,2-dioxaphosphorinanes, both chair and twist-boat conformations have been observed, and the final conformation is dictated by a combination of stereoelectronic and steric factors. researchgate.net

The configuration at the phosphorus center in these six-membered rings is often determined using NMR spectroscopy, particularly through the analysis of ³J(P,H) coupling constants and ¹³C and ³¹P chemical shifts. For instance, in cis and trans isomers of 5-methyl-2-oxo-1,3,2-dioxaphosphorinane, distinct ³¹P NMR chemical shifts of 2.16 and 2.98 ppm have been reported, allowing for their differentiation. researchgate.net X-ray crystallography provides definitive structural confirmation. These well-established correlations in the dioxaphosphorinane series serve as a useful benchmark for assigning configurations in the more conformationally mobile dioxaphospholane systems.

Table 2: Comparison of Dioxaphospholane and Dioxaphosphorinane Ring Systems

| Feature | 1,3,2-Dioxaphospholane Ring | 1,3,2-Dioxaphosphorinane Ring |

| Ring Size | 5-membered | 6-membered |

| Predominant Conformation(s) | Envelope (E), Twist (T) | Chair |

| Conformational Flexibility | Higher | Lower |

| Substituent Orientation | Pseudo-axial, Pseudo-equatorial | Axial, Equatorial |

Advanced Applications of Poly Alkylene Phosphates Derived from 1,3,2 Dioxaphospholane, 2 Methyl , 2 Oxide Monomers

Polymers as Precursors for Complex Organophosphorus Compounds

Poly(alkylene phosphates) serve as versatile platforms for the synthesis of more complex organophosphorus compounds. The polymer backbone can be synthesized first and then subsequently modified, allowing for the introduction of various functional groups. This post-polymerization modification is a powerful strategy to create sophisticated macromolecular structures.

One key method involves the use of polymers with reactive sites along the chain, which can undergo further chemical transformations. For instance, a poly(alkylene H-phosphonate) can be synthesized and then functionalized through reactions like the Atherton-Todd reaction. researchgate.net This reaction allows for the conversion of P-H bonds into P-N or P-O bonds, effectively grafting new side chains onto the polymer backbone. A study demonstrated the successful grafting of poly(ethylene oxide) (PEO) onto a poly(tetraoxyethylene phosphate) backbone by first introducing alkyne groups via an Atherton-Todd reaction, followed by a "click" chemistry reaction with azido-terminated PEO. researchgate.net This "grafting onto" approach highlights how a simple initial polymer can be a precursor to a more complex, functional architecture. researchgate.net

Another strategy involves the use of protective groups during polymerization. Monomers with protected functional groups can be polymerized, and the protecting groups can be selectively removed later to reveal reactive sites. rsc.org For example, a cyclic phosphate (B84403) monomer with a protected hydroxyl group can be polymerized, and the benzyl (B1604629) protecting group can be removed via mild catalytic hydrogenation without degrading the polymer backbone. rsc.org This unmasks hydroxyl groups on the side chains, which are then available for further reactions to create elaborate organophosphorus compounds. rsc.org These methods showcase the utility of poly(alkylene phosphates) as foundational materials for building more complex and specialized macromolecules. researchgate.netrsc.org

Integration into Electrolyte Formulations for Energy Storage Devices (e.g., Lithium-ion Batteries)

Organophosphorus compounds are increasingly investigated as functional additives for electrolytes in energy storage devices like lithium-ion batteries. Their primary roles are often to enhance safety as flame retardants and to improve electrochemical performance by forming stable interfaces on the electrodes. researchgate.net While direct studies on 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide as an additive are not prominent, related cyclic and fluoroalkyl phosphates serve as important examples of the potential of this class of compounds. researchgate.netresearchgate.net

The introduction of these additives can lead to the formation of a protective interface layer on the cathode surface. researchgate.net This layer, formed by the oxidative decomposition of the phosphorus-containing additive, can suppress further electrolyte decomposition at high voltages, leading to improved Coulombic efficiency, capacity retention, and rate capabilities. researchgate.net For example, the use of a substituted dioxaphosphinane in an electrolyte for a high-voltage Li-ion cell resulted in a noticeable improvement in performance metrics. researchgate.net Furthermore, differential scanning calorimetry data pointed to a significant enhancement in the thermal stability of the cathode after cycling with the additive-containing electrolyte. researchgate.net

Fluoroalkyl phosphates, in particular, have attracted attention as non-combustible electrolyte additives. researchgate.net The properties and effects of these additives are often evaluated based on their ability to improve key battery performance indicators.

Table 1: Examples of Organophosphorus Additives in Li-ion Battery Electrolytes

| Additive Type | Example Compound | Observed Effect | Reference |

|---|---|---|---|

| Dioxaphosphinane Derivative | 4-methyl-2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,3,2-dioxaphosphinane | Formation of a protective interface layer on the overlithiated layered oxide (OLO) cathode; improved Coulombic efficiency and capacity retention. | researchgate.net |

| Fluoroalkyl Phosphate | General class | Often serve as effective flame retardants and are promising for creating surface-active materials. | researchgate.net |

| Poly-1,3-dioxolane (non-phosphorus analog) | In situ polymerized 1,3-dioxolane | Forms a gel polymer electrolyte with high ionic conductivity at low temperatures and an oxidation potential of 4.8 V, enabling stable cycling at high voltages. | mdpi.com |

These findings suggest that polymers or monomers derived from 2-methyl-1,3,2-dioxaphospholane-2-oxide could be promising candidates for developing safer and more stable high-voltage electrolytes.

Phosphoester Copolymers for Tunable Material Properties

Copolymerization is a highly effective strategy for tuning the material properties of poly(phosphoester)s. By combining 2-methyl-1,3,2-dioxaphospholane, 2-oxide or its analogs with other cyclic monomers, it is possible to precisely control the chemical and physical characteristics of the resulting polymer. These characteristics include functionality, thermal properties, and degradation behavior. rsc.orgresearchgate.net

A key advantage of this approach is the ability to vary the density of functional groups along the polymer chain. For instance, a novel cyclic phosphate monomer containing a protected hydroxyl group, 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP), was copolymerized with ethyl ethylene (B1197577) phosphate (EEP). rsc.org This allowed for the adjustment of the number of pendant hydroxyl groups in the final polymer, which could be revealed after deprotection. rsc.org

Furthermore, copolymerizing monomers with different, orthogonally protected functional groups offers sophisticated control over the material's properties. A study demonstrated the copolymerization of BnEEP with an acetal-protected cyclic phosphate, 2-(2,2-dimethyl-1,3-dioxolan-4-yl-methoxy)-2-oxo-1,3,2-dioxaphospholane (GEP). rsc.org This created a copolymer with two different types of protected groups that could be removed selectively under different conditions (acidic hydrolysis for the acetal (B89532) or catalytic hydrogenation for the benzyl group) without degrading the polyester (B1180765) backbone. rsc.org This orthogonal approach provides access to various side-chain functionalities and allows for the fine-tuning of material properties. rsc.org

Table 2: Copolymerization for Tunable Poly(phosphoester) Properties

| Monomer 1 | Monomer 2 | Tunable Property | Outcome | Reference |

|---|---|---|---|---|

| 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP) | Ethyl ethylene phosphate (EEP) | Density of Functional Groups | Varies the number of pendant hydroxyl groups after deprotection. | rsc.org |

| 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP) | 2-(2,2-dimethyl-1,3-dioxolan-4-yl-methoxy)-2-oxo-1,3,2-dioxaphospholane (GEP) | Selective Functionality | Allows for orthogonal deprotection of benzyl or acetal groups, enabling selective introduction of different functionalities. | rsc.org |

| 2-methylene-1,3-dioxepane (MDO) | N-phenyl maleimide (B117702) (NPM) | Thermal Stability & Degradability | Produces copolymers with high thermal stability and glass transition temperatures, containing degradable ester units in the backbone. | researchgate.net |

Advanced Characterization and Analytical Methodologies in Research on 1,3,2 Dioxaphospholane, 2 Methyl , 2 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide. Through the analysis of different nuclei, a detailed picture of the molecule's connectivity and chemical environment can be constructed.

³¹P NMR for Phosphorus-Containing Species Elucidation and Quantification

Given the presence of a phosphorus atom at the core of the molecule, ³¹P NMR spectroscopy is a uniquely powerful technique for its characterization. The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment, making it an excellent probe for identifying and quantifying phosphorus-containing species.

In deuterated chloroform (B151607) (CDCl₃), this compound exhibits a single resonance in the ³¹P NMR spectrum. Research findings have identified this characteristic signal at approximately δ = 17.89 ppm . researchgate.net This distinct chemical shift serves as a fingerprint for the compound, allowing for its unambiguous identification in reaction mixtures. Furthermore, the integration of this peak can be used for the quantitative determination of the monomer's concentration, which is critical for monitoring the progress of polymerization reactions or assessing the purity of a sample. During the ring-opening polymerization of this monomer, the disappearance of the signal at 17.89 ppm and the appearance of new signals in the range of δ = -0.20 to 1.10 ppm indicate the conversion of the cyclic monomer into the linear poly(methyl ethylene (B1197577) phosphate) polymer chain. researchgate.net

¹H and ¹³C NMR for Detailed Structural Confirmation

While ³¹P NMR confirms the phosphorus environment, ¹H (proton) and ¹³C NMR provide detailed information about the organic framework of the molecule. These techniques confirm the presence and connectivity of the methyl and ethylene groups.

The ¹H NMR spectrum provides key structural information. The protons of the ethylene group (-O-CH₂-CH₂-O-) appear as a multiplet, while the methyl group protons (-P-CH₃) appear as a doublet due to coupling with the phosphorus nucleus. researchgate.net Similarly, the ¹³C NMR spectrum shows distinct signals for the ethylene carbons and the methyl carbon. The coupling between the phosphorus and adjacent carbon atoms (²JP-C and ³JP-C) provides further structural confirmation.

The specific spectral assignments for this compound are detailed in the table below. researchgate.net

| Nucleus | Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| ¹H | -O-CH ₂-CH ₂-O- | 4.43 | Multiplet |

| -P-CH ₃ | 3.71 | Doublet | |

| ¹³C | -O-C H₂-C H₂-O- | 66.57 | - |

| -P-C H₃ | 54.72 | - | |

| ³¹P | -P (=O)(CH₃)- | 17.89 | - |

Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are vital for determining the molecular weight of this compound and for analyzing the molecular weight distribution of polymers synthesized from it.

MALDI-TOF Mass Spectrometry for Polymer Molecular Weight Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly suited for the analysis of large molecules like synthetic polymers. nih.gov For polymers derived from the ring-opening polymerization of this compound, known as poly(methyl ethylene phosphate), MALDI-TOF MS is used to determine key characteristics of the molecular weight distribution. utwente.nl

The technique provides a spectrum where each peak corresponds to an individual polymer chain with a specific degree of polymerization (n), typically complexed with a cation (e.g., Na⁺ or K⁺). From this distribution of peaks, crucial parameters can be calculated:

Number-average molecular weight (Mₙ): The statistical average molecular weight of all polymer chains in the sample.

Weight-average molecular weight (Mₙ): An average that gives more weight to heavier polymer chains.

Polydispersity Index (Đ): The ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ), which measures the breadth of the molecular weight distribution. A value close to 1.0 indicates a very narrow distribution, which is often desirable. sigmaaldrich.com

Analysis of the mass difference between adjacent peaks confirms the mass of the monomer repeating unit (122.06 Da). Furthermore, the absolute mass of the peaks can be used to identify the chemical structure of the polymer end-groups. sigmaaldrich.com

Below is a table representing typical data obtained from a MALDI-TOF analysis of a poly(methyl ethylene phosphate) sample.

| Parameter | Description | Example Value |

| Mₙ (Da) | Number-average molecular weight | 4,850 |

| Mₙ (Da) | Weight-average molecular weight | 5,100 |

| Đ (Mₙ/Mₙ) | Polydispersity Index | 1.05 |

| Repeating Unit Mass (Da) | Mass of the MEP monomer | 122.06 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique used to analyze molecules without causing significant fragmentation. It is particularly useful for confirming the molecular weight of the this compound monomer. rsc.org

In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating an aerosol of charged droplets. As the solvent evaporates, ions of the analyte are released and guided into the mass analyzer. For this compound, which has a molecular weight of 122.06 Da, the primary ion observed in positive ion mode is the protonated molecule [M+H]⁺. nih.gov Depending on the solvent and additives, other adducts such as the sodium adduct [M+Na]⁺ may also be observed. The high accuracy of ESI-MS allows for the precise determination of the molecular mass, which in turn can be used to confirm the elemental composition of the molecule.

| Ion | Formula | Calculated m/z |

| Protonated Molecule [M+H]⁺ | [C₃H₈O₃P]⁺ | 123.02 |

| Sodium Adduct [M+Na]⁺ | [C₃H₇O₃PNa]⁺ | 145.00 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org It is an essential method for assessing the purity of volatile compounds like this compound.

In a GC-MS analysis, the sample is injected into the GC, where it is vaporized. The components of the sample are then separated as they travel through a long capillary column, with different compounds eluting at different times (retention times) based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the GC column, it enters the mass spectrometer. There, it is ionized, typically by electron impact (EI), which causes the molecule to fragment in a characteristic pattern.

For this compound, the mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 122, confirming its molecular weight. nih.gov The spectrum will also display a series of fragment ions resulting from the breakdown of the parent molecule. The fragmentation pattern serves as a structural fingerprint that can be compared against spectral libraries for definitive identification. The GC chromatogram indicates the purity of the sample; a single sharp peak suggests a high-purity compound, while the presence of other peaks indicates impurities.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers synthesized from this compound. This method separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of key molecular weight parameters. By analyzing the elution profile, researchers can calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI value is a crucial indicator of the breadth of the molecular weight distribution, with values close to 1.0 suggesting a more uniform and controlled polymerization.

In the context of polyphosphoesters derived from cyclic monomers, GPC analysis reveals important information about the reaction mechanism and catalyst efficacy. For instance, studies on copolymers of related dioxaphospholanes have utilized SEC to identify broad molecular weight distributions with PDI values around 2.5, indicating complex polymerization kinetics. researchgate.net The choice of solvent and calibration standards, such as polystyrene or polymethylmethacrylate, is critical for obtaining accurate results. lcms.cz

Table 1: Representative GPC Data for Poly(2-methyl-2-oxo-1,3,2-dioxaphospholane) Samples

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PMEP-01 | 8,500 | 14,450 | 1.70 |

| PMEP-02 | 12,300 | 23,370 | 1.90 |

| PMEP-03 | 15,100 | 33,220 | 2.20 |

Note: The data presented are illustrative, based on findings for similar polyphosphoesters, and serve to demonstrate the typical application of GPC analysis.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique can provide unambiguous data on bond lengths, bond angles, and the conformation of the five-membered dioxaphospholane ring. Such structural information is fundamental to understanding the molecule's reactivity, particularly in ring-opening polymerization processes.

The analysis of related O,P-heterocyclic compounds by single-crystal X-ray diffraction has been crucial in assessing their molecular structures. researchgate.net These studies reveal details about the geometry around the phosphorus atom and the puckering of the ring system. researchgate.netrsc.org The resulting crystallographic data, including the crystal system, space group, and unit cell dimensions, form a comprehensive structural profile of the molecule in its solid state.

Table 2: Illustrative Crystallographic Data for a Dioxaphospholane Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.58 |

| b (Å) | 27.90 |

| c (Å) | 8.45 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 2315.7 |

Note: This table provides hypothetical data based on typical values for related cyclic organophosphorus compounds to illustrate the parameters obtained from X-ray crystallography. datapdf.commdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. mdpi.com By measuring the absorption of infrared radiation at specific wavenumbers, an FTIR spectrum provides a molecular fingerprint of the compound. For this compound, FTIR is used to confirm the presence of key structural features, such as the phosphoryl group (P=O), the phosphinate ester linkages (P-O-C), and the alkyl groups (C-H).

This technique is also invaluable for monitoring the progress of polymerization. The disappearance of vibrational modes associated with the cyclic monomer and the appearance of new bands corresponding to the linear polymer backbone confirm the success of the ring-opening reaction. Studies on related compounds like 2-Chloro-1,3,2-dioxaphospholane-2-oxide have utilized FTIR for structural characterization. biosynth.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| P=O | Stretch | 1250 - 1310 |

| P-O-C | Asymmetric Stretch | 1020 - 1090 |

| C-O-C | Stretch | 920 - 980 |

| C-H (in CH₃) | Asymmetric Stretch | 2950 - 2990 |

| C-H (in CH₂) | Asymmetric Stretch | 2920 - 2960 |

Note: Wavenumber ranges are approximate and can be influenced by the molecular environment.

Differential Scanning Calorimetry (DSC) for Thermal Transitions in Polymers

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique for investigating the thermal properties of polymers derived from this compound. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of key thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). rsc.org

The glass transition temperature is a critical property, representing the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition has significant implications for the material's mechanical properties and applications. For semi-crystalline polymers, DSC can also quantify the melting point and the enthalpy of melting, which relates to the degree of crystallinity. Research on various poly(2-oxazoline)s, which share structural similarities with polyphosphoesters, extensively uses DSC to characterize their thermal behavior and phase transitions in different environments. mdpi.com

Table 4: Representative Thermal Properties of Polyphosphoesters via DSC

| Polymer Sample | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |

| PMEP-A | -15 | N/A (Amorphous) |

| PMEP-B | -10 | 85 |

| PMEP-C | 5 | 110 |

Note: The data are representative examples illustrating the type of information obtained from DSC analysis for analogous polymers. N/A indicates that a specific transition was not observed for that sample. rsc.org

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Controlled Polymerization Catalysts

The progression of polyphosphoester synthesis is intrinsically linked to the evolution of catalysts for the ring-opening polymerization (ROP) of cyclic phosphate (B84403) monomers. While traditional catalysts like stannous octoate (Sn(Oct)₂) and aluminum triisopropanolate (Al(OiPr)₃) have been foundational, current research is moving towards systems that offer greater control and biocompatibility. acs.orgresearchgate.net

A significant trend is the increasing use of organocatalysts, which avoid residual metal contaminants that can be problematic for biomedical applications. mdpi.com Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have emerged as highly effective catalysts for the ROP of 2-alkoxy-2-oxo-1,3,2-dioxaphospholanes. acs.orgutwente.nl These catalysts operate under mild conditions and enable the synthesis of well-defined polymers with controlled molecular weights and narrow distributions. utwente.nlresearchgate.net

An emerging frontier in catalyst design is the exploration of heterometallic complexes. nih.gov These systems, which combine two different metals (e.g., an alkali metal with aluminum, magnesium, or zinc), can exhibit synergistic cooperativity. nih.gov This approach offers the potential for enhanced catalytic activity and selectivity compared to their homometallic counterparts. nih.gov The mechanism often involves one metal center activating the monomer while the other initiates polymerization, leading to more efficient and controlled chain growth. nih.gov Future work will likely focus on designing and understanding these complex catalytic systems to achieve even higher levels of precision in polyphosphoester synthesis.

| Catalyst Type | Examples | Key Features |

| Metal-Organic Compounds | Stannous octoate (Sn(Oct)₂), Aluminum triisopropanolate (Al(OiPr)₃) | Traditional catalysts, effective but may leave metal residues. acs.orgresearchgate.net |

| Organocatalysts | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Metal-free, provides good control over polymerization, suitable for biomedical applications. acs.orgmdpi.comutwente.nl |

| Heterometallic Complexes | Lithium/Zinc complexes, Lithium/Yttrium complexes | Advanced systems exhibiting synergistic activity and selectivity, an emerging area of research. nih.gov |

Synthesis of Spatially Defined and Functionalized Monomers

The versatility of polyphosphoesters stems from the ability to modify the pendant side chain attached to the phosphorus atom. While 2-methyl-2-oxo-1,3,2-dioxaphospholane represents a fundamental structure, the future lies in the synthesis of a diverse library of functionalized monomers. The common precursor for this is 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP), a commercially available compound. acs.org Through straightforward esterification of COP with various functional alcohols, a wide array of monomers can be created. acs.orgresearchgate.net

This strategy allows for the introduction of specific chemical moieties to tailor the final properties of the polymer. For instance, researchers have developed monomers containing protected functional groups. A notable example is 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP), which incorporates a protected hydroxyl group. rsc.org After polymerization, the benzyl (B1604629) protecting group can be removed through mild catalytic hydrogenation, exposing the hydroxyl groups along the polymer backbone without degrading the phosphoester chain. rsc.org

This approach enables the creation of polymers with pendant groups ready for post-polymerization modification, such as conjugation with drugs, targeting ligands, or other biomolecules. Future research will continue to expand the range of available functional monomers, incorporating groups that can participate in "click" chemistry, respond to biological stimuli, or promote specific cell-material interactions. acs.org

Advanced Materials Design through Precise Polymer Architectures

The combination of controlled polymerization techniques and a diverse palette of functional monomers enables the design of advanced materials with precisely defined architectures. The ability to control the sequence and length of different monomer units is critical for tuning the macroscopic properties of the resulting materials.

One key area is the synthesis of block copolymers. By sequentially polymerizing different cyclic phosphoester monomers, researchers can create materials with distinct hydrophilic and hydrophobic domains. acs.org These amphiphilic structures can self-assemble in aqueous environments to form nanoparticles, micelles, or other supramolecular structures, which are highly promising for applications in drug delivery.

Furthermore, the copolymerization of two or more different monomers allows for the fine-tuning of material properties. For example, by copolymerizing 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP) with a substituted monomer like 2-ethoxy-4-methyl-2-oxo-1,3,2-dioxaphospholane (EMEP), it is possible to modulate the thermoresponsive properties of the resulting polymer. acs.orgutwente.nlresearchgate.net This allows for the precise adjustment of the lower critical solution temperature (LCST), a property where the polymer undergoes a phase transition from soluble to insoluble in water upon a change in temperature. acs.org Such "smart" polymers are being investigated for injectable drug delivery systems and tissue engineering scaffolds. researchgate.net

Integration of Enhanced Computational Modeling for Predictive Research

As the complexity of polymerization systems and target material architectures increases, experimental trial-and-error approaches become less efficient. The integration of computational modeling is emerging as a powerful tool for predictive research in polymer chemistry. uva.nl

Kinetic modeling can be employed to simulate the ring-opening polymerization process. uva.nl By developing models that incorporate reaction networks and optimizing kinetic rate parameters against experimental data, researchers can gain a deeper understanding of the polymerization mechanism. uva.nl These models can predict how changes in catalyst type, monomer concentration, and temperature will affect the rate of polymerization, molecular weight distribution, and copolymer composition.

Furthermore, sensitivity analysis can identify the most critical reaction steps that govern the final properties of the polymer. uva.nl This predictive insight allows for the rational design of new catalysts and monomers and the optimization of reaction conditions to achieve desired material outcomes more efficiently. As computational power grows, these in silico methods will become increasingly integral to the design and discovery of next-generation polyphosphoesters.

Q & A

Q. What are the optimal synthetic routes for 1,3,2-dioxaphospholane derivatives, and how do reaction conditions influence yield?

The synthesis of 1,3,2-dioxaphospholane derivatives typically involves phosphorylation of diols or alcohols with chlorinated precursors. For example, phosphorylation of benzoin with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in the presence of triethylamine (as a base) yields the corresponding phosphorane derivative . Key factors affecting yield include:

- Temperature control : Reactions are often conducted at room temperature or under mild heating (e.g., 40–60°C).

- Solvent selection : Anhydrous solvents like dichloromethane or tetrahydrofuran are preferred to avoid hydrolysis.

- Stoichiometry : A 1:1 molar ratio of alcohol to chlorinated precursor minimizes side reactions.

Refer to purification methods such as vacuum distillation (e.g., b.p. 89–91°C at 0.8 mmHg for chloro derivatives) .

Q. How can 31P NMR spectroscopy be utilized to characterize 1,3,2-dioxaphospholane derivatives?

31P NMR is critical for analyzing phosphorus-containing compounds. For 1,3,2-dioxaphospholane derivatives:

- Derivatization : Use 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane to derivatize hydroxyl groups (e.g., in lignin or alcohols). This shifts phosphorus signals into detectable ranges .

- Acquisition parameters : Collect 256 scans with a 6-s delay between pulses to enhance resolution. Calibrate spectra using the derivatization agent’s product signal (e.g., 132.2 ppm in pyridine/CDCl3) .

- Signal assignment : Compare chemical shifts with literature ranges (e.g., cyclic phosphates: 0–5 ppm; phosphonates: 15–25 ppm).

Q. What are the common hydrolysis products of 1,3,2-dioxaphospholane derivatives, and how are they analyzed?

Hydrolysis of these derivatives typically yields phosphates and diols. For example:

- Stepwise hydrolysis : The P–O isomer of a cage phosphorane produces 2-(2,3-dihydroxy-1,2-diphenyl-3-trifluoromethylbutyloxy)-4,4,5,5-tetramethyl-2-oxo-1,3,2-dioxaphospholane as an intermediate, confirmed via X-ray diffraction (XRD) .

- Final products : Further hydrolysis generates phosphoric acid derivatives (e.g., 2-hydroxy-4,4,5,5-tetramethyl-2-oxo-1,3,2-dioxaphospholane) and alcohols (e.g., hexafluoroisopropanol) .

Use HPLC (e.g., Newcrom R1 column, reverse-phase conditions) to separate and quantify hydrolysis products .

Advanced Research Questions

Q. How do 1,3,2-dioxaphospholane derivatives function in stereoselective rearrangements, and what mechanistic insights exist?

Stereoselectivity in these derivatives arises from electronic and steric effects. For example:

- P–C/P–O isomerization : Electron-donating substituents (e.g., tetramethyl groups on the dioxaphospholane ring) stabilize pentacoordinated phosphorus intermediates, enabling high stereoselectivity (>96%) during rearrangement in methylene chloride .

- Mechanistic pathway : The reaction proceeds via a trigonal bipyramidal transition state, with retention of configuration at phosphorus. XRD data confirm the retention of stereochemistry in intermediates .

Q. What role do 1,3,2-dioxaphospholane ligands play in catalytic hydroformylation, and how is regioselectivity achieved?

Phospholane ligands enhance catalytic activity and selectivity in hydroformylation. For example:

- Rhodium complexes : Ligands like 4,4,5,5-tetraphenyl-1,3,2-dioxaphospholane modify rhodium catalysts, achieving >90% regioselectivity for butanal in propene hydroformylation .

- Electronic effects : Electron-donating substituents on the phospholane ring increase metal-ligand electron density, favoring linear aldehyde formation .

Characterize catalyst performance using gas chromatography (GC) and in situ IR spectroscopy to monitor CO insertion rates.

Q. How can computational methods predict the stability and reactivity of 1,3,2-dioxaphospholane derivatives?

Density functional theory (DFT) calculations provide insights into:

- Thermodynamic stability : Calculate Gibbs free energy for isomerization pathways (e.g., P–C to P–O rearrangement) .

- Reactivity descriptors : Use frontier molecular orbital (FMO) analysis to predict nucleophilic/electrophilic sites. For example, low LUMO energy in chloro derivatives indicates susceptibility to hydrolysis .

Validate predictions with experimental data (e.g., XRD, NMR) to refine computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.